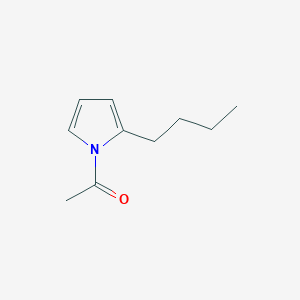
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves oxidative cyclization processes or electrophilic substitution reactions. For example, the oxidative cyclization of certain pyridine derivatives through cobalt(II) coordination has been shown to be a convenient route for the preparation of complex ligands, with structural analysis revealing planar conformations facilitated by stabilizing interactions (Garza-Ortiz et al., 2013)(Garza-Ortiz et al., 2013).
Molecular Structure Analysis
X-ray diffraction and ab initio calculations play a crucial role in determining the molecular structure of these compounds. These analyses have shown that certain conformers are more stable due to specific intra-molecular interactions, such as N → O interactions, which are critical for understanding the ligand's binding properties and its orientation when coordinating with metal ions (Garza-Ortiz et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these ligands often lead to the formation of metal-ligand complexes exhibiting unique properties. For instance, the coordination behavior with different metal ions can lead to the formation of supramolecular assemblies or complexes with specific photophysical and electrochemical behaviors, as seen in studies involving d-metal complexes of related ligands (Byrne et al., 2014)(Byrne et al., 2014).
Wissenschaftliche Forschungsanwendungen
Biokatalyse
Diese Verbindung wird in biokatalytischen Prozessen zur Synthese wertvoller chemischer Zwischenprodukte aus natürlich vorkommenden Substanzen eingesetzt . Sie dient als Katalysator in der Ganz-Zell-Biokatalyse und ermöglicht die Produktion von 2,6-Bis(hydroxymethyl)pyridin, einem Vorläufer für verschiedene Feinchemikalien und Pharmazeutika .
Synthese von Metallkomplexen
Sie dient als Vorläufer bei der Herstellung von Metallkomplexen. Diese Komplexe sind in verschiedenen Bereichen von Bedeutung, einschließlich der Katalyse, wo sie Reaktionswege und Effizienzen beeinflussen können .
Katalysatorentwicklung
Die Verbindung ist entscheidend für die Entwicklung neuer Katalysatoren. Von dieser Verbindung abgeleitete Katalysatoren können in der organischen Synthese eingesetzt werden, wodurch Reaktionsgeschwindigkeiten und Selektivität verbessert werden können .
Biopolymerproduktion
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin ist an der Produktion von Biopolymeren beteiligt. Diese Polymere finden Anwendung in biologisch abbaubaren Materialien, Medikamenten-Abgabesystemen und der Gewebezüchtung .
Pharmazeutische Synthese
Diese Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von pharmazeutischen Wirkstoffen (APIs). APIs sind die wesentlichen Bestandteile von Medikamenten, die die gewünschten Wirkungen hervorrufen .
Umweltverträglichkeit
Im Kontext der grünen Chemie bietet diese Verbindung eine nachhaltige Alternative zu traditionellen mehrstufigen organischen Syntheseprotokollen, wodurch die Umweltbelastung durch Minimierung des Einsatzes von starken Oxidations- und Reduktionsmitteln verringert wird .
Synthese von Uranylkomplexen
Sie wird zur Synthese von Uranylkomplexen verwendet, die potenzielle Anwendungen in der Kernchemie und bei Brennstoffrecyclingprozessen haben .
Protonenfänger
Die Verbindung dient als Protonenfänger in Polymerisationsreaktionen, insbesondere bei der lebenden Polymerisation von Isobutylen, um einen reibungslosen Reaktionsverlauf zu gewährleisten .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s known that similar compounds can undergo various chemical transformations, which may influence their interaction with biological targets .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Eigenschaften
IUPAC Name |
(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMXPSQXYYPJG-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357346 | |
| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118949-63-6 | |
| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















